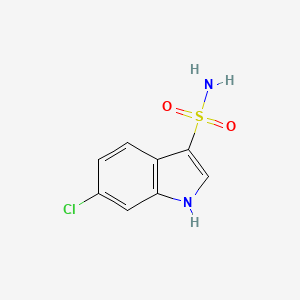

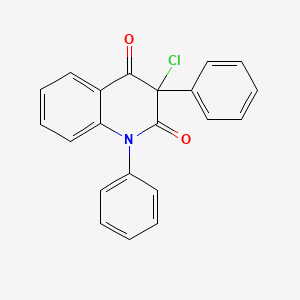

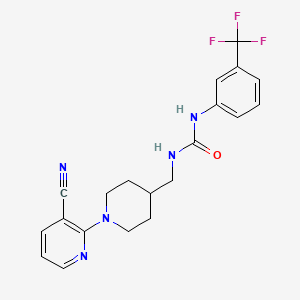

Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized compounds with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its characteristics and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various nucleophiles with multi-functionalized starting materials. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of substituted pyrimidinecarboxylates . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of substituents and the confirmation of the desired molecular framework. The compound of interest would likely require a similar analytical approach to confirm its structure, given its complexity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and nucleophilic substitution . These reactions are fundamental in building heterocyclic systems and introducing various substituents. The compound , with its thiophene and pyrrolidine moieties, would likely be synthesized through similar chemical reactions, with careful optimization to ensure the correct regio- and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and quantum chemical techniques . For example, the non-linear optical (NLO) properties of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate were investigated, revealing its potential for NLO applications due to its transparency in the visible region and significant hyperpolarizability . The compound may also exhibit unique physical and chemical properties, which could be explored through similar experimental and computational studies to determine its suitability for various applications.

Applications De Recherche Scientifique

Antiproliferative Activity on Cancer Cell Lines

A study on novel thiophene and thienopyrimidine derivatives, including similar structural compounds, demonstrated significant antiproliferative activity against breast and colon cancer cell lines. The compounds were synthesized and evaluated for their effectiveness, showing remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines (Ghorab et al., 2013).

Metal-Organic Frameworks (MOFs) for Luminescence and Thermostability

Carboxylate-assisted ethylamide metal-organic frameworks (MOFs) have been synthesized, showcasing diverse structures and properties such as thermostability and luminescence. These frameworks offer insights into the potential application of the compound for developing new MOFs with unique properties (Sun et al., 2012).

Pharmacological Activities

Ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were investigated for their pharmacological activities, including antiradical and anti-inflammatory properties. These studies provide a basis for exploring the compound for similar pharmacological effects (Zykova et al., 2016).

Renewable PET Production

Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions for the production of biobased terephthalic acid precursors, including methyl 4-(methoxymethyl)benzene carboxylate, underscores the potential of the compound for applications in sustainable materials and renewable PET production (Pacheco et al., 2015).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides, structurally akin to the compound of interest, were synthesized and shown to possess considerable activity against drug-sensitive/resistant MTB strains. This highlights the potential use of the compound for developing new antimycobacterial agents (Lv et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-5-28-21(25)18-14(3)15(4)29-20(18)22-19(24)16-9-8-13(2)17(12-16)30(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCBUVGXQRZKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

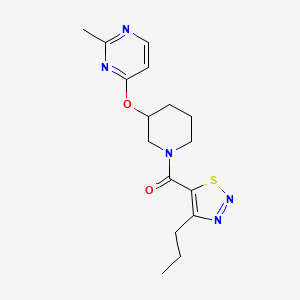

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

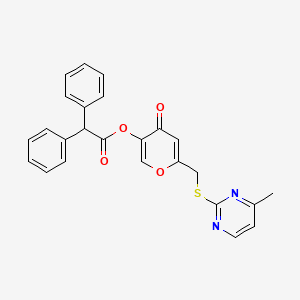

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)